Cas no 376637-07-9 (4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone)
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
- 4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
- 1-Propanone,1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)
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- MDL: MFCD02261793
- Inchi: InChI=1S/C13H15BrO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2
- InChI Key: PVRQAQIAFFZQSS-UHFFFAOYSA-N
- SMILES: C1COC(CCC(=O)C2=CC=C(C=C2)Br)OC1
Computed Properties
- Exact Mass: 298.02000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 35.53000
- LogP: 3.17500
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208299-1g |
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone |
376637-07-9 | 97% | 1g |
£376.00 | 2022-03-01 | |
| Fluorochem | 208299-5g |
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone |
376637-07-9 | 97% | 5g |
£1000.00 | 2022-03-01 | |
| TRC | B103310-250mg |
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone |
376637-07-9 | 250mg |
$ 440.00 | 2022-06-07 | ||
| TRC | B103310-500mg |
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone |
376637-07-9 | 500mg |
$ 735.00 | 2022-06-07 | ||
| abcr | AB368282-1 g |
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, 97%; . |
376637-07-9 | 97% | 1g |
€553.40 | 2023-04-26 | |
| abcr | AB368282-5 g |
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, 97%; . |
376637-07-9 | 97% | 5g |
€1398.00 | 2023-04-26 | |
| abcr | AB368282-1g |
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, 97%; . |
376637-07-9 | 97% | 1g |
€927.30 | 2025-02-16 | |
| abcr | AB368282-5g |
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, 97%; . |
376637-07-9 | 97% | 5g |
€1398.00 | 2023-09-06 | |
| abcr | AB368282-2g |
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, 97%; . |
376637-07-9 | 97% | 2g |
€1407.90 | 2025-02-16 | |
| Ambeed | A193618-1g |
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone |
376637-07-9 | 95+% | 1g |
$465.0 | 2024-04-19 |
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Suppliers
4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Additional information on 4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Recent Advances in the Study of 4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone (CAS: 376637-07-9)
The compound 4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone (CAS: 376637-07-9) has recently gained attention in chemical biology and pharmaceutical research due to its potential as a versatile synthetic intermediate and its structural features that make it suitable for drug discovery applications. This research brief summarizes the latest findings regarding this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent synthetic chemistry studies have demonstrated improved methods for the preparation of 4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. A 2023 publication in the Journal of Organic Chemistry reported an optimized protocol using palladium-catalyzed cross-coupling reactions that achieved higher yields (82-85%) compared to traditional methods. The 1,3-dioxane protecting group in this compound has been shown to offer significant advantages in multi-step syntheses, particularly in maintaining stereochemical integrity during subsequent transformations.
In pharmacological research, this compound has emerged as a key precursor in the synthesis of novel kinase inhibitors. A recent study published in Bioorganic & Medicinal Chemistry (2024) utilized 4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone as a building block for developing selective JAK3 inhibitors, demonstrating promising results in autoimmune disease models. The bromo substituent at the 4' position allows for further functionalization through various cross-coupling reactions, while the dioxane ring provides conformational constraint that may enhance binding affinity.
Structural analysis through X-ray crystallography (Acta Crystallographica Section E, 2023) has revealed interesting conformational properties of this molecule. The dioxane ring adopts a chair conformation, and the carbonyl group shows significant polarization, which may contribute to its reactivity in nucleophilic addition reactions. These structural insights have guided recent medicinal chemistry efforts to design analogs with improved pharmacokinetic properties.
From a drug discovery perspective, the metabolic stability of 4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone has been investigated in recent ADME studies. Results indicate that the dioxane protection strategy significantly improves metabolic stability compared to unprotected analogs, with hepatic microsome stability tests showing 78% remaining after 60 minutes incubation (Drug Metabolism Letters, 2024). This property makes it particularly valuable for developing compounds with favorable in vivo profiles.
Ongoing research is exploring the application of this compound in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society meeting demonstrated its utility as a warhead in PROTAC (Proteolysis Targeting Chimera) design, where it serves as a linker component connecting target-binding moieties to E3 ubiquitin ligase recruiters. The bromo substituent allows for efficient conjugation while maintaining the overall physicochemical properties of the degraders.
Future research directions for 376637-07-9 include further exploration of its structure-activity relationships, development of enantioselective synthetic routes, and investigation of its potential in other therapeutic areas such as neurodegenerative diseases and oncology. The compound's versatility and favorable properties suggest it will continue to be an important tool in medicinal chemistry and drug discovery efforts in the coming years.
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